molecular formula C13H10N2O3S2 B11701540 {2-methoxy-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetonitrile

{2-methoxy-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetonitrile

Cat. No.: B11701540
M. Wt: 306.4 g/mol
InChI Key: GXGAXJYPJQDROS-XFFZJAGNSA-N
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Description

2-(2-METHOXY-4-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETONITRILE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazolidinone ring, a phenoxy group, and an acetonitrile moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHOXY-4-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETONITRILE typically involves multiple steps, starting with the preparation of the thiazolidinone ring. This can be achieved through the reaction of a suitable amine with carbon disulfide and an alkyl halide under basic conditions. The resulting thiazolidinone intermediate is then reacted with a phenoxyacetonitrile derivative in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-(2-METHOXY-4-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of enzymes or as a probe for studying biological pathways.

    Medicine: As a lead compound for the development of new drugs, particularly those targeting diseases involving oxidative stress or inflammation.

    Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-METHOXY-4-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETONITRILE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazolidinone ring and the nitrile group may play key roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-METHOXY-4-{[(5Z)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETONITRILE: Similar structure but with a thioxo group instead of a sulfonylidene group.

    2-(2-METHOXY-4-{[(5Z)-4-OXO-2-IMINO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETONITRILE: Similar structure but with an imino group instead of a sulfonylidene group.

Uniqueness

The presence of the sulfonylidene group in 2-(2-METHOXY-4-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETONITRILE may confer unique chemical and biological properties, such as increased stability or enhanced reactivity towards certain targets.

Properties

Molecular Formula

C13H10N2O3S2

Molecular Weight

306.4 g/mol

IUPAC Name

2-[2-methoxy-4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetonitrile

InChI

InChI=1S/C13H10N2O3S2/c1-17-10-6-8(2-3-9(10)18-5-4-14)7-11-12(16)15-13(19)20-11/h2-3,6-7H,5H2,1H3,(H,15,16,19)/b11-7-

InChI Key

GXGAXJYPJQDROS-XFFZJAGNSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=S)S2)OCC#N

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OCC#N

Origin of Product

United States

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